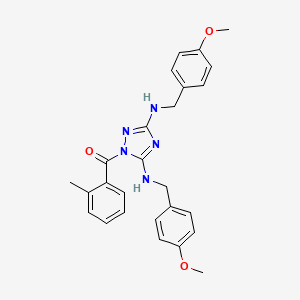
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine, also known as BRD0705, is a small molecule compound that has been studied for its potential therapeutic applications. The compound is a selective inhibitor of the protein kinase C (PKC) family, which plays a critical role in cellular signaling pathways.
Applications De Recherche Scientifique
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine has been studied for its potential therapeutic applications in various diseases, including cancer, cardiovascular diseases, and neurological disorders. The compound has been shown to inhibit the growth and proliferation of cancer cells by targeting the PKC signaling pathway. In addition, this compound has been shown to have anti-inflammatory and anti-oxidant effects, which may be beneficial in the treatment of cardiovascular diseases and neurological disorders.
Mécanisme D'action
3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine selectively inhibits the PKC family of proteins by binding to the ATP-binding site of the enzyme. This results in the inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. The inhibition of PKC has been shown to induce apoptosis in cancer cells and reduce inflammation in cardiovascular diseases and neurological disorders.
Biochemical and physiological effects:
This compound has been shown to have a range of biochemical and physiological effects, including inhibition of cell growth and proliferation, induction of apoptosis, and reduction of inflammation. The compound has also been shown to have anti-oxidant effects, which may be beneficial in the treatment of oxidative stress-related diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One of the advantages of using 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine in lab experiments is its high selectivity for PKC inhibition. This allows researchers to study the specific effects of PKC inhibition without affecting other signaling pathways. However, one limitation of using this compound is its relatively low potency compared to other PKC inhibitors. This may require higher concentrations of the compound to achieve the desired effects, which could lead to off-target effects.
Orientations Futures
There are several future directions for research on 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine, including:
1. Optimization of the synthesis method to improve yields and purity of the compound.
2. Further studies on the anti-cancer effects of this compound in different types of cancer.
3. Investigation of the potential therapeutic applications of this compound in cardiovascular diseases and neurological disorders.
4. Development of more potent PKC inhibitors based on the structure of this compound.
5. Study of the pharmacokinetics and pharmacodynamics of this compound in animal models to determine its efficacy and safety.
Conclusion:
This compound is a small molecule compound that has shown promising results in preclinical studies for its potential therapeutic applications in cancer, cardiovascular diseases, and neurological disorders. The compound selectively inhibits the PKC family of proteins, resulting in inhibition of downstream signaling pathways that are involved in cell growth, proliferation, and survival. Further research is needed to optimize the synthesis method, investigate the potential therapeutic applications, and develop more potent PKC inhibitors based on the structure of this compound.
Méthodes De Synthèse
The synthesis of 3-(2-bromo-4-chlorophenoxy)-N-(3-methoxypropyl)-1-propanamine involves a multi-step process that starts with the reaction of 2-bromo-4-chlorophenol with propargyl alcohol to form the corresponding propargyl ether. The propargyl ether is then reacted with N-(3-methoxypropyl)propane-1,3-diamine to form the desired product, this compound. The synthesis method has been optimized to produce high yields of the compound with high purity.
Propriétés
IUPAC Name |
N-[3-(2-bromo-4-chlorophenoxy)propyl]-3-methoxypropan-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19BrClNO2/c1-17-8-2-6-16-7-3-9-18-13-5-4-11(15)10-12(13)14/h4-5,10,16H,2-3,6-9H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRRZWDSPRAYBPJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCCNCCCOC1=C(C=C(C=C1)Cl)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19BrClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.65 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-(2-furyl)-2-[(5-methoxy-1-methyl-1H-benzimidazol-2-yl)thio]ethanone hydrobromide](/img/structure/B5209804.png)
![2-({[4-(acetylamino)phenyl]sulfonyl}amino)-4-methyl-N-phenyl-1,3-thiazole-5-carboxamide](/img/structure/B5209811.png)





![2-chloro-N-[(1,5-dimethyl-1H-pyrazol-4-yl)methyl]-5-fluorobenzamide](/img/structure/B5209852.png)
![2-(4-{[(4-methylphenyl)amino]sulfonyl}phenoxy)-N-[2-(trifluoromethyl)phenyl]acetamide](/img/structure/B5209857.png)


![2-[4-(1H-indol-3-ylmethyl)-1-(4-methoxy-3-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5209877.png)

